Mammaglobin-A precursor (4-12) is a protein associated with breast tissue and has gained attention as a potential biomarker for breast cancer. This protein is encoded by the SCGB2A2 gene, which is part of the secretoglobin family. Mammaglobin-A is primarily expressed in the mammary gland and has been implicated in various biological processes, particularly in relation to breast cancer metastasis.
The mammaglobin-A precursor is predominantly found in breast tissue, but it can also be detected in other tissues such as the female genital tract and salivary glands. Its expression levels are notably higher in malignant tissues compared to normal tissues, making it a focus of research for its role in cancer diagnostics and prognostics .
The synthesis of mammaglobin-A can be studied through various biochemical techniques. One common method involves the use of proteomic analysis to identify and quantify the protein from biological samples, such as nipple aspirate fluid or tumor tissues. Techniques like tandem mass spectrometry (MS) and immunohistochemistry (IHC) are often employed to analyze its expression levels and post-translational modifications .
In proteomic studies, samples are typically prepared by isolating proteins from tissues using methods such as centrifugation and precipitation. The proteins are then digested into peptides, labeled for quantification, and analyzed using liquid chromatography coupled with mass spectrometry. This allows for the identification of specific peptides corresponding to mammaglobin-A, facilitating an understanding of its expression patterns in different conditions .
The molecular structure of mammaglobin-A has been characterized through various structural biology techniques. It consists of a core structure typical of secretoglobins, which includes a compact fold that accommodates a hydrophobic pocket. This structural configuration is essential for its function in lipid binding .
Molecular modeling studies have provided insights into the three-dimensional conformation of mammaglobin-A. The protein typically exhibits a molecular weight around 15 kDa and contains several conserved cysteine residues that are crucial for maintaining its structural integrity through disulfide bond formation .
Mammaglobin-A does not participate directly in classical chemical reactions like enzymes but plays significant roles in molecular interactions within biological systems. It may interact with various ligands, including lipids and other proteins, influencing cellular processes related to cancer progression.
Studies have shown that mammaglobin-A can bind to specific receptors on cancer cells, potentially modulating signaling pathways that promote tumor growth and metastasis. The binding affinity and specificity of these interactions can be assessed through techniques like surface plasmon resonance or enzyme-linked immunosorbent assays .
Mammaglobin-A is believed to contribute to breast cancer progression through several mechanisms. It may enhance tumor cell proliferation, survival, and migration by interacting with growth factor signaling pathways. Elevated levels of mammaglobin-A have been correlated with increased metastatic potential in breast cancer patients .
Clinical studies indicate that high expression levels of mammaglobin-A mRNA are associated with poor prognosis in breast cancer patients, suggesting its role as a biomarker for metastasis . The overexpression of this protein has been linked to an increased likelihood of developing distant metastases .
Mammaglobin-A is a soluble protein under physiological conditions, predominantly localized within the cytoplasm of breast epithelial cells. Its solubility is essential for its biological functions as it interacts with other cellular components.
Chemically, mammaglobin-A exhibits stability under physiological pH but may undergo denaturation under extreme conditions (high temperature or extreme pH). Its interaction with lipids suggests amphipathic characteristics typical of secretoglobins .
Relevant data include:
Mammaglobin-A serves as a promising biomarker for breast cancer detection and monitoring. Its expression levels can be utilized in diagnostic assays to differentiate between malignant and benign lesions. Furthermore, it holds potential as a therapeutic target due to its involvement in tumor progression pathways.
Recent studies have highlighted its utility not only in breast cancer but also in other malignancies derived from glandular tissues, reinforcing its significance in oncology research .
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2